molecular formula C21H27N5O2 B2983942 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893947-35-8

6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2983942
CAS RN: 893947-35-8
M. Wt: 381.48
InChI Key: YRVVCCBMIIKTAV-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex heterocyclic compound. Its systematic name indicates its structure: a dihydropurinoimidazole ring fused with an ethylphenyl group and a 3-methylbutyl substituent. The imidazole core, with two double bonds and two nitrogen atoms, plays a crucial role in its pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions, functional group modifications, and stereochemistry control. Researchers have explored various synthetic routes, aiming for high yields and purity. Detailed studies on the reaction mechanisms, reagents, and conditions are essential to optimize the synthesis .


Molecular Structure Analysis

The molecular structure of 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione reveals its three-dimensional arrangement. The imidazole ring, fused with the purine moiety, contributes to its biological activity. Analyzing bond angles, torsion angles, and intermolecular interactions provides insights into its stability and reactivity .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial for drug development. Investigate its behavior under various conditions, such as acidic or basic environments, oxidation, and reduction. Identify potential functional group transformations and explore the regioselectivity of substitution reactions. Mechanistic studies can elucidate reaction pathways and guide further modifications .


Physical And Chemical Properties Analysis

Characterize the compound’s physical properties, including solubility, melting point, and stability. Investigate its UV-Vis absorption spectrum, IR vibrational modes, and NMR chemical shifts. Assess its lipophilicity, partition coefficient, and bioavailability. These properties impact drug formulation and delivery .

Mechanism of Action

The pharmacological activity of 6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione likely involves interactions with biological targets. Investigate its binding affinity, receptor selectivity, and mode of action. Computational modeling and docking studies can predict its interactions with enzymes, receptors, or nucleic acids. Understanding the mechanism will aid in drug design and optimization .

Safety and Hazards

Evaluate potential toxicity, mutagenicity, and carcinogenicity. Conduct in vitro and in vivo studies to assess adverse effects. Investigate metabolic pathways and identify potential metabolites. Safety profiles are critical for clinical trials and regulatory approval .

properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-15-6-8-16(9-7-15)24-12-13-25-17-18(22-20(24)25)23(4)21(28)26(19(17)27)11-10-14(2)3/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVCCBMIIKTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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